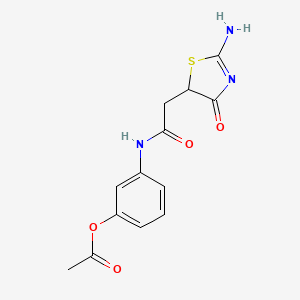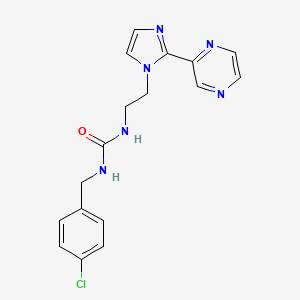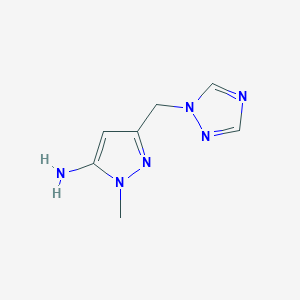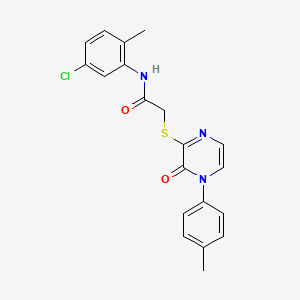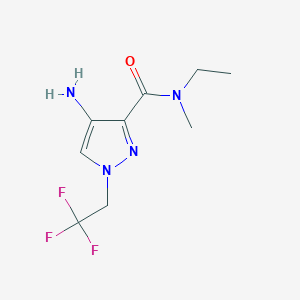
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TET is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide also modulates the immune system and has been shown to enhance the activity of immune cells.
Biochemical and Physiological Effects:
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for certain molecular targets. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Another direction is the optimization of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide and its potential molecular targets.
Synthesemethoden
The synthesis of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with N-ethyl-N-methyl-2,2,2-trifluoroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-amino-N-ethyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-3-15(2)8(17)7-6(13)4-16(14-7)5-9(10,11)12/h4H,3,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUTYWGXIOXYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2798087.png)
![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)
![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)
